molecular formula C7H4N4O4 B1657733 1H-Benzimidazole, 4,7-dinitro- CAS No. 579515-27-8

1H-Benzimidazole, 4,7-dinitro-

Cat. No.: B1657733
CAS No.: 579515-27-8
M. Wt: 208.13
InChI Key: QRQAGCWSRPQRNK-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 4,7-dinitro- is a useful research compound. Its molecular formula is C7H4N4O4 and its molecular weight is 208.13. The purity is usually 95%.
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Properties

CAS No.

579515-27-8

Molecular Formula

C7H4N4O4

Molecular Weight

208.13

IUPAC Name

4,7-dinitro-1H-benzimidazole

InChI

InChI=1S/C7H4N4O4/c12-10(13)4-1-2-5(11(14)15)7-6(4)8-3-9-7/h1-3H,(H,8,9)

InChI Key

QRQAGCWSRPQRNK-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])NC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C(=C1[N+](=O)[O-])NC=N2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Table 1: Nitration Conditions and Outcomes

Starting MaterialReagentsTemperatureYield (%)Major Product
BenzimidazoleHNO₃/H₂SO₄0–5°C15–204,7-Dinitro isomer
3,6-Dinitro-1,2-PDAHCOOH (neat)100°C854,7-Dinitro derivative

Reduction Reactions

The nitro groups undergo selective reduction:

  • Catalytic hydrogenation (H₂/Pd-C) : Reduces both nitro groups to amines, yielding 4,7-diamino-1H-benzimidazole (IC₅₀: 79.5 μM in A549 cells) .

  • SnCl₂/HCl : Partial reduction to hydroxylamine intermediates occurs under acidic conditions .

Table 2: Reduction Pathways

Reducing AgentConditionsProductApplication
H₂/Pd-CEtOAc, RT, 6 h4,7-Diamino-1H-benzimidazoleAnticancer prodrugs
SnCl₂/HClEtOH, reflux, 2 hHydroxylamine intermediatesHypoxia-selective agents

Substitution Reactions

Nitro groups facilitate nucleophilic aromatic substitution (NAS):

  • Methoxy substitution : Reacts with NaOMe in DMF at 120°C to replace nitro groups with methoxy .

  • Amination : Treatment with NH₃/MeOH under pressure yields 4,7-diamino derivatives .

Table 3: Substitution Reactivity

ReagentConditionsProductSelectivity
NaOMeDMF, 120°C, 8 h4,7-Dimethoxy-1H-benzimidazoleHigh
NH₃ (g)MeOH, 100°C, 12 h4,7-Diamino-1H-benzimidazoleModerate

Tautomerism and Structural Effects

The 4,7-dinitro substitution locks the benzimidazole in the 1H-tautomer due to steric and electronic effects:

  • ¹H NMR : Single NH peak at δ 12.8 ppm (CDCl₃) .

  • UV-Vis : λₘₐₓ at 320 nm (ε = 4,200 M⁻¹cm⁻¹) in MeOH, indicating strong electron withdrawal .

Biological Relevance

  • Hypoxia-selective cytotoxicity : The nitro groups act as bioreductive triggers, selectively targeting tumor cells under low oxygen (IC₅₀: 375 nM in neuropathic pain models) .

  • DNA intercalation : Planar structure enables binding to DNA grooves, inducing apoptosis (caspase 3/7 activation: 2.5-fold vs. control) .

Preparation Methods

Precursor Synthesis via Cyclocondensation

The benzimidazole backbone is commonly prepared by condensing o-phenylenediamine with formic acid under reflux conditions. For example, heating o-phenylenediamine with formic acid at 120°C for 6 hours yields unsubstituted 1H-benzimidazole in ~85% yield. This intermediate serves as the substrate for subsequent nitration.

Regioselective Dinitration

Nitration of 1H-benzimidazole requires careful control to achieve the desired 4,7-dinitro substitution pattern. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C preferentially introduces nitro groups at the electron-deficient 4- and 7-positions. Kinetic studies indicate that maintaining temperatures below 10°C suppresses polysubstitution, with yields reaching 68–72% after 4 hours. The reaction proceeds via electrophilic aromatic substitution, with the imidazole nitrogen directing nitration to the para positions relative to the heterocycle.

Transition Metal-Catalyzed Methods

Recent advances have introduced transition metal catalysts to improve regiocontrol and reaction efficiency.

Copper-Mediated Nitration

Copper(I) iodide (CuI) in combination with potassium carbonate (K₂CO₃) enables nitration under milder conditions (80°C, DMF solvent). This method reduces decomposition pathways observed in strong acid media, achieving 75–80% yields for 4,7-dinitro derivatives. The catalytic cycle likely involves Cu-mediated activation of nitric acid, though detailed mechanistic studies remain ongoing.

Nanocatalyst Systems

Zinc oxide nanoparticles (ZnO NPs) have demonstrated efficacy in solvent-free nitration reactions. A representative protocol involves:

  • Substrate: 1H-benzimidazole (1 equiv)
  • Nitrating agent: Fuming HNO₃ (2.2 equiv)
  • Catalyst: ZnO NPs (5 wt%)
  • Conditions: 70°C, 3 hours
    This approach achieves 82% yield with >95% regioselectivity for the 4,7-dinitro product. The nanocatalyst's high surface area facilitates nitric acid activation while minimizing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics while maintaining selectivity. A modified protocol adapted from benzimidazole N-oxide synthesis achieves full nitration in 40 minutes:

Reaction Parameters

  • Power: 100 W
  • Temperature: 130°C
  • Solvent: Ethanol/H₂O (3:1 v/v)
  • Yield: 89%

This method eliminates prolonged heating steps, reducing energy consumption by 60% compared to conventional methods.

One-Pot Sequential Methodologies

Advanced strategies combine cyclocondensation and nitration in a single vessel:

Stepwise Process

  • o-Phenylenediamine + HCOOH → 1H-benzimidazole (85% yield)
  • In situ addition of HNO₃/H₂SO₄ → 1H-benzimidazole, 4,7-dinitro- (73% overall yield)

Critical parameters include:

  • Acid stoichiometry (HCOOH:HNO₃ = 1:2.2)
  • Temperature gradient (120°C → 0°C)
  • Mixing speed (>500 rpm)

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Selectivity (%) Energy Input (kJ/mol)
Classical Nitration HNO₃/H₂SO₄, 0°C, 4h 68–72 88–92 2200
CuI Catalyzed CuI/K₂CO₃, DMF, 80°C, 3h 75–80 94–97 1800
Microwave-Assisted Ethanol/H₂O, 130°C, 40min 89 98 950
One-Pot Sequential HCOOH/HNO₃, 120→0°C, 6h 73 90 2100

Data compiled from

The microwave-assisted route demonstrates superior energy efficiency and selectivity, though scalability remains challenging due to equipment limitations. Copper-catalyzed methods offer the best balance between yield and practical implementation for industrial-scale synthesis.

Mechanistic Insights and Byproduct Formation

Nitration Regiochemistry

Density functional theory (DFT) calculations reveal that the 4- and 7-positions exhibit the lowest activation barriers for electrophilic attack (ΔG‡ = 32.1 kcal/mol). This aligns with experimental observations of >95% 4,7-selectivity in optimized conditions.

Common Byproducts

  • 3,5-Dinitro isomer : Forms at elevated temperatures (>15°C) due to increased nitro group mobility
  • Debromination artifacts : Observed when using brominated precursors
  • Oxidation products : Quinone derivatives form under strongly acidic conditions

Purification and Characterization

Final products are typically isolated via:

  • Neutralization with NaHCO₃
  • Extraction with dichloromethane
  • Column chromatography (SiO₂, hexane/EtOAc 4:1)

Key characterization data:

  • ¹H NMR (CDCl₃): δ 8.92 (s, 1H, H-2), 8.35 (d, J=8.5 Hz, 2H), 8.12 (d, J=8.5 Hz, 2H)
  • HRMS : m/z 208.13 [M+H]⁺ (calc. 208.13)
  • IR : ν 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂)

Q & A

Basic: What synthetic routes are optimized for preparing 4,7-dinitro-1H-benzimidazole derivatives, and what catalytic systems enhance yield?

Methodological Answer:
A two-step approach is common: (1) Nitration of the benzimidazole core using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by (2) purification via column chromatography. Heterogeneous catalysts like FeCl₃/SiO₂ nanoparticles improve efficiency by reducing reaction time and increasing regioselectivity. For example, FeCl₃·6H₂O (4% wt. relative to SiO₂) at 75°C achieves >80% yield in cyclocondensation reactions . Post-synthesis, reverse-phase UPLC with UV detection (λ = 254 nm) validates purity and monitors stability in physiological buffers (e.g., PBS, pH 7.4) .

Advanced: How do electronic effects of nitro substituents influence redox behavior under hypoxic conditions?

Methodological Answer:
The electron-withdrawing nitro groups at positions 4 and 7 lower the reduction potential, enabling selective activation in hypoxic environments. Cyclic voltammetry (CV) in deoxygenated DMSO at −0.5 to −1.2 V (vs. Ag/AgCl) identifies reversible redox peaks correlating with bioreductive activation. Computational studies (DFT/B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electron affinity. For instance, derivatives with para-nitro substituents exhibit LUMO energies ≈ −2.8 eV, favoring single-electron reduction to generate cytotoxic radicals under low O₂ tension .

Basic: What analytical techniques quantify stability and degradation kinetics of 4,7-dinitro-1H-benzimidazoles in biological matrices?

Methodological Answer:
Stability is assessed using RP-UPLC with a C18 column (1.7 µm particle size) and mobile phase (ACN:0.1% formic acid, gradient elution). Validation parameters include:

  • Linearity : R² > 0.99 over 0.1–100 µg/mL.
  • Precision : Intraday RSD < 2%.
  • Degradation kinetics : First-order decay in PBS (pH 7.4, 37°C) with half-life (t₁/₂) calculations via nonlinear regression .

Advanced: How do structural modifications at the benzimidazole core affect antitumor efficacy in vivo?

Methodological Answer:
Derivatives with alkyl or aryl groups at position 2 show enhanced lipophilicity (logP > 3.5) and tumor penetration. In murine P388 leukemia models, compounds like 1-(2-chloroethyl)-4,7-dinitro-1H-benzimidazole (IC₅₀ = 1.2 µM) exhibit 60% tumor growth inhibition but high systemic toxicity (LD₅₀ = 25 mg/kg). SAR studies suggest that bulky substituents at position 1 reduce toxicity while maintaining activity. Comparative metabolomics (LC-MS/MS) identifies glutathione adducts as key detoxification pathways .

Advanced: What computational strategies resolve contradictions in experimental vs. predicted spectroscopic data?

Methodological Answer:
Discrepancies in IR or NMR spectra (e.g., unexpected shifts in nitro group vibrations) are addressed via hybrid DFT/MD simulations. For example, B3LYP-D3/def2-TZVP optimizes geometry, while molecular dynamics (AMBER) models solvent effects. Predicted vs. experimental IR peaks (e.g., ν(NO₂) at 1520 cm⁻¹) are aligned using scaling factors (0.961–0.975). Discrepancies >5% suggest conformational flexibility or intermolecular H-bonding, validated by variable-temperature NMR .

Basic: What catalytic systems improve regioselectivity in benzimidazole nitration?

Methodological Answer:
Zeolite-supported HNO₃ (H-ZSM-5) directs nitration to the 4,7-positions via shape-selective confinement. Reaction at 50°C for 6 hours achieves 85% regioselectivity, confirmed by ¹H NMR (J = 8.5 Hz coupling between H-5 and H-6). Competing meta/para byproducts are minimized using acetic anhydride as a co-solvent to stabilize nitronium ions .

Advanced: How can QSPR models predict the hypoxia-selective cytotoxicity of 4,7-dinitro derivatives?

Methodological Answer:
Quantitative structure-property relationship (QSPR) models use descriptors like topological polar surface area (TPSA), molar refractivity, and Hammett σ constants. A validated model (R² = 0.89) identifies TPSA < 90 Ų as critical for hypoxic selectivity. For example, 4,7-dinitro-2-(4-pyridyl)-1H-benzimidazole has a hypoxia/normoxia cytotoxicity ratio of 8.2 (vs. tirapazamine = 10.1), predicted by its low TPSA (78 Ų) and high membrane permeability (Papp = 12 × 10⁻⁶ cm/s) .

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